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Compound of Interest

Compound Name: Omipalisib

Cat. No.: B1684000 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Omipalisib's potency against other prominent kinase inhibitors

targeting the PI3K/mTOR signaling pathway. The information is supported by experimental data

and detailed methodologies to ensure a comprehensive understanding of its performance.

Omipalisib (also known as GSK2126458) is a highly potent, orally bioavailable small molecule

inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin

(mTOR) pathways.[1] These pathways are critical regulators of cell growth, proliferation,

survival, and metabolism, and their dysregulation is a hallmark of many cancers, making them

a key target for therapeutic intervention.[2][3] Omipalisib distinguishes itself as a dual inhibitor,

targeting all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) as well as both

mTOR complexes (mTORC1 and mTORC2).[1][4] This broad-spectrum activity profile offers a

comprehensive blockade of the PI3K/mTOR signaling cascade.

Comparative Potency of PI3K/mTOR Inhibitors
The following table summarizes the in vitro potency of Omipalisib in comparison to other well-

characterized PI3K/mTOR inhibitors. The data, presented as IC50 (half-maximal inhibitory

concentration) and Ki (inhibitory constant) values, are derived from various biochemical and

cellular assays. Lower values indicate higher potency.
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Inhibitor
Target(s
)

p110α
(Ki, nM)

p110β
(Ki, nM)

p110δ
(Ki, nM)

p110γ
(Ki, nM)

mTORC
1 (Ki,
nM)

mTORC
2 (Ki,
nM)

Omipalisi

b

(GSK212

6458)

Pan-

PI3K,

mTORC1

/2

0.019[1]

[4]
0.13[1][4]

0.024[1]

[4]
0.06[1][4] 0.18[1][4] 0.3[1][4]

Buparlisi

b

(BKM120

)

Pan-PI3K 52 166 116 262 - -

Pictilisib

(GDC-

0941)

Pan-PI3K 3 33 3 18 17 58

Dactolisi

b

(BEZ235)

Pan-

PI3K,

mTORC1

/2

4 75 7 27 6 76

ZSTK474 Pan-PI3K 1.8 9.4 0.4 4.1 - -

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data

presented here are for comparative purposes and are compiled from various sources. "-"

indicates data not readily available.

Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the methods used for potency

determination, the following diagrams are provided.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Omipalisib.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1684000?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Reagents:
- Kinase (e.g., PI3K, mTOR)
- Substrate (e.g., PIP2, ATP)
- Test Inhibitor (Omipalisib)

Incubate Kinase, Substrate,
and Inhibitor

Detect Kinase Activity
(e.g., ADP-Glo, Luminescence)

Data Analysis:
- Plot dose-response curve

- Calculate IC50 value

End

Click to download full resolution via product page

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols
The determination of IC50 and Ki values for kinase inhibitors typically involves in vitro

enzymatic assays. Below is a generalized protocol for a kinase activity assay, which can be

adapted for specific PI3K isoforms or mTOR.

Objective: To determine the concentration of an inhibitor (e.g., Omipalisib) required to inhibit

50% of the kinase activity (IC50).
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Materials:

Purified recombinant kinase (e.g., p110α, mTOR)

Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K)

ATP (Adenosine triphosphate)

Test inhibitor (Omipalisib) at various concentrations

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production)

Microplate reader

Procedure:

Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare

a master mix containing the kinase, substrate, and ATP in the assay buffer.

Assay Plate Setup: Add the diluted inhibitor solutions to the wells of a microplate. Include

control wells with no inhibitor (100% activity) and wells with no kinase (background).

Kinase Reaction: Initiate the kinase reaction by adding the master mix to all wells.

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes) to allow the enzymatic reaction to proceed.

Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent

according to the manufacturer's instructions. This reagent typically measures the amount of

product formed (e.g., ADP), which is inversely proportional to the inhibitor's potency.

Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a microplate

reader.

Data Analysis:
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Subtract the background signal from all data points.

Normalize the data, setting the "no inhibitor" control as 100% activity and the "no kinase"

control as 0% activity.

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion
Omipalisib demonstrates exceptional potency against all Class I PI3K isoforms and both

mTOR complexes, as evidenced by its low nanomolar and sub-nanomolar Ki and IC50 values.

[1][4] This dual-targeting mechanism provides a comprehensive blockade of the PI3K/mTOR

pathway, which is a significant advantage in overcoming potential resistance mechanisms that

can arise from targeting a single node in the pathway.[5] The data presented in this guide

positions Omipalisib as a highly potent and broadly active inhibitor within the landscape of

PI3K/mTOR-targeted therapies, warranting its continued investigation in relevant preclinical

and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Omipalisib's Potency in the Kinase Inhibitor Landscape:
A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684000#benchmarking-omipalisib-s-potency-
against-other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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